molecular formula C20H21NO3 B13764349 7-(3-(Dimethylamino)propoxy)flavone CAS No. 611-58-5

7-(3-(Dimethylamino)propoxy)flavone

Cat. No.: B13764349
CAS No.: 611-58-5
M. Wt: 323.4 g/mol
InChI Key: GTYLAXADLIHMMY-UHFFFAOYSA-N
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Description

7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a chromen-4-one core structure, which is a common motif in various bioactive molecules. The presence of the dimethylamino group and the phenyl ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenylchromen-4-one with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one
  • 2-[3-(dimethylamino)propoxy]phenylmethanol
  • 3-[3-(propylamino)propoxy]phenol hydrochloride

Uniqueness

7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one stands out due to its specific structural features, such as the chromen-4-one core and the dimethylamino group. These features contribute to its unique reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

611-58-5

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C20H21NO3/c1-21(2)11-6-12-23-16-9-10-17-18(22)14-19(24-20(17)13-16)15-7-4-3-5-8-15/h3-5,7-10,13-14H,6,11-12H2,1-2H3

InChI Key

GTYLAXADLIHMMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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